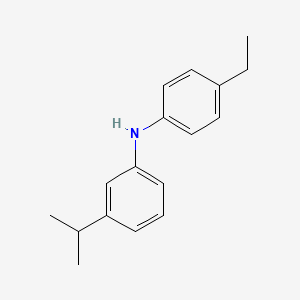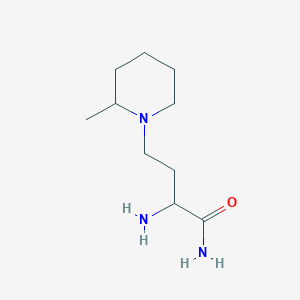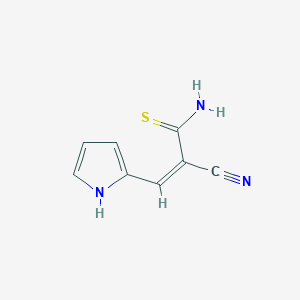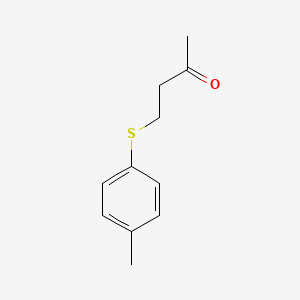![molecular formula C12H17N B13648258 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine](/img/no-structure.png)
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-ylmethanamine is a complex polycyclic compound characterized by its unique cage-like structure. This compound is part of a class of chemicals known for their high energy density and stability, making them of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-ylmethanamine typically involves multiple steps, starting from simpler precursors. One common method involves the intramolecular photochemical [2+2]-cycloaddition of triquinane bisenones, followed by various rearrangements and functional group modifications . Another approach includes the use of boron trifluoride-diethyl ether complex as a catalyst for cyclization reactions .
Industrial Production Methods
Industrial production methods for such complex compounds are not well-documented due to their specialized nature and the typically small scale of production. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-ylmethanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-ylmethanamine involves its interaction with molecular targets through its unique cage-like structure. This structure allows it to engage in specific binding interactions, potentially affecting various biochemical pathways. For example, its neuroprotective effects might be mediated through interactions with neuronal receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane : Another polycyclic compound with a similar cage structure .
- Trishomocubane : Known for its stability and high energy density .
Uniqueness
Pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-ylmethanamine stands out due to its specific molecular configuration, which provides unique chemical and physical properties
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
4-pentacyclo[6.3.0.02,6.03,10.05,9]undecanylmethanamine |
InChI |
InChI=1S/C12H17N/c13-3-8-11-6-1-4-5-2-7(9(4)11)12(8)10(5)6/h4-12H,1-3,13H2 |
Clave InChI |
WJJWDLWTZLFPKT-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3CC4C2C5C1C3C4C5CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)



![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol](/img/structure/B13648252.png)



